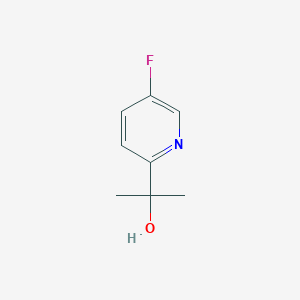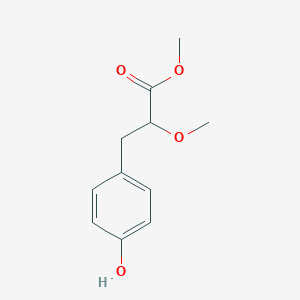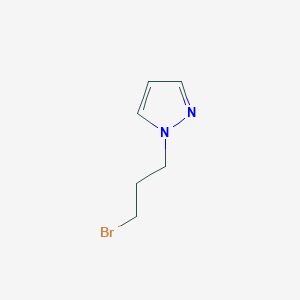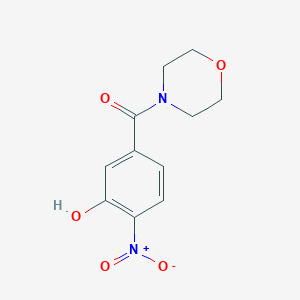
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride is a heterocyclic compound with the molecular formula C7H11NO4S. It is a five-membered ring structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride typically involves the reaction of thiazolidine derivatives with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
科学研究应用
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties
作用机制
The mechanism of action of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride involves its interaction with specific molecular targets in cells. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its biological effects .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-thiazolidine: A similar compound with a slightly different structure, used in similar applications.
Dimethyl 5-methyl-1H-pyrrolo [2,3-b]pyridine-1,3-dicarboxylate: Another related compound with distinct biological activities.
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate: A compound with similar chemical properties but different applications
Uniqueness
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
属性
分子式 |
C7H12ClNO4S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
InChI 键 |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CSC(N1)C(=O)OC.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
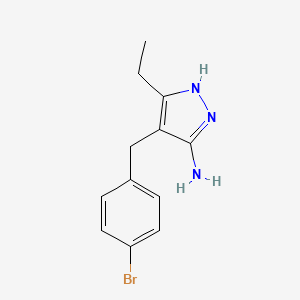
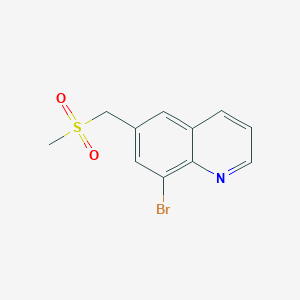
![2-Amino-N-[4-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B8749340.png)
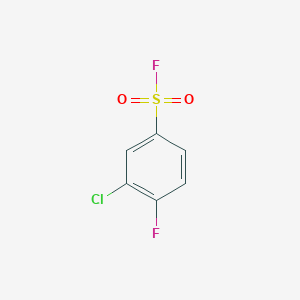

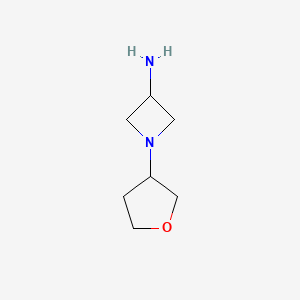
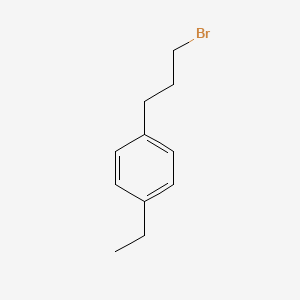
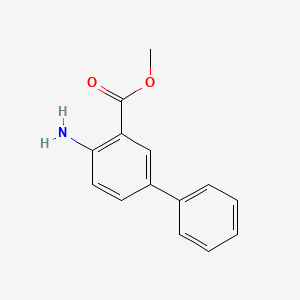
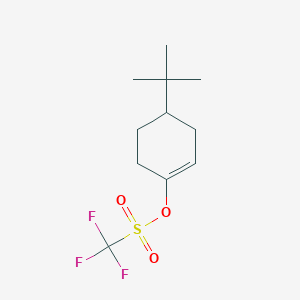
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)
